3-(6-Chloropyrazin-2-yl)benzoic acid
Overview
Description
3-(6-Chloropyrazin-2-yl)benzoic acid is a chemical compound that belongs to the class of pyrazinylbenzoic acids It features a pyrazine ring substituted with a chloro group at the 6-position and a benzoic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Chloropyrazin-2-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 6-chloropyrazine-2-carboxylic acid and benzene derivatives.
Coupling Reaction: The pyrazine ring is coupled with the benzoic acid moiety through a series of reactions, including Friedel-Crafts acylation or other suitable coupling methods.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Chloropyrazin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the pyrazine ring or the benzoic acid moiety can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in various applications.
Scientific Research Applications
3-(6-Chloropyrazin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-(6-Chloropyrazin-2-yl)benzoic acid is compared with other similar compounds, such as 3-(6-fluoropyrazin-2-yl)benzoic acid and 3-(6-methylpyrazin-2-yl)benzoic acid. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
3-(6-fluoropyrazin-2-yl)benzoic acid
3-(6-methylpyrazin-2-yl)benzoic acid
3-(6-aminopyrazin-2-yl)benzoic acid
Properties
IUPAC Name |
3-(6-chloropyrazin-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-6-13-5-9(14-10)7-2-1-3-8(4-7)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXPGGIBZPMKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856101 | |
Record name | 3-(6-Chloropyrazin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936138-14-6 | |
Record name | 3-(6-Chloropyrazin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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